(2-methyl-1,3-benzoxazol-4-yl)boronic acid
CAS No.:
Cat. No.: VC20436747
Molecular Formula: C8H8BNO3
Molecular Weight: 176.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BNO3 |
|---|---|
| Molecular Weight | 176.97 g/mol |
| IUPAC Name | (2-methyl-1,3-benzoxazol-4-yl)boronic acid |
| Standard InChI | InChI=1S/C8H8BNO3/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4,11-12H,1H3 |
| Standard InChI Key | ZJVRFUWWBILDOK-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C2C(=CC=C1)OC(=N2)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a benzoxazole core—a fused bicyclic system of benzene and oxazole—with a boronic acid (-B(OH)₂) group. The methyl substitution at position 2 introduces steric and electronic effects that influence reactivity. Comparative analysis of similar compounds, such as 1,3-benzoxazol-2-ylboronic acid (molecular weight 162.94 g/mol) , suggests that the methyl group in (2-methyl-1,3-benzoxazol-4-yl)boronic acid increases hydrophobicity and modulates electronic density at the boronic acid site.
Spectroscopic and Thermal Characteristics
While direct spectral data for (2-methyl-1,3-benzoxazol-4-yl)boronic acid are unavailable, related boronic acids exhibit distinct signatures:
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¹H NMR: Aromatic protons in benzoxazole derivatives typically resonate between δ 7.3–7.8 ppm, while methyl groups appear as singlets near δ 2.5 ppm .
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Thermal Stability: Analogous compounds like [4-(1,3-benzoxazol-2-yl)phenyl]boronic acid (melting point unlisted) demonstrate moderate thermal resilience, with decomposition temperatures exceeding 200°C .
Table 1: Inferred Physicochemical Properties of (2-Methyl-1,3-Benzoxazol-4-yl)Boronic Acid
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of benzoxazole boronic acids typically involves palladium-catalyzed cross-coupling reactions. For example, 1,3-benzoxazol-2-ylboronic acid is prepared via Suzuki-Miyaura coupling between 2-chlorobenzoxazole and a boronic acid pinacol ester . Adapting this method, (2-methyl-1,3-benzoxazol-4-yl)boronic acid could be synthesized by:
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Halogenation: Introducing a halide (e.g., bromide) at position 4 of 2-methylbenzoxazole.
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Cross-Coupling: Reacting the halogenated intermediate with bis(pinacolato)diboron under palladium catalysis .
Industrial Manufacturing Challenges
Scalability issues arise from boronic acid’s propensity to form boroxines (trimers) during dehydration. Industrial protocols for analogs like [4-(1,3-benzoxazol-2-yl)phenyl]boronic acid employ continuous flow reactors to enhance yield (≥80%) and purity . Solvent selection (e.g., tetrahydrofuran/water mixtures) and catalyst recycling (e.g., Pd/C) are critical for cost-effectiveness.
Applications in Scientific Research
Medicinal Chemistry
Boronic acids are pivotal in drug discovery due to their reversible binding with biological diols (e.g., serine proteases). While (2-methyl-1,3-benzoxazol-4-yl)boronic acid remains underexplored, analogs exhibit:
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Antimicrobial Activity: Benzoxazole boronic acids inhibit bacterial biofilm formation by targeting quorum-sensing pathways .
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Enzyme Inhibition: The boronic acid group acts as a transition-state analog for proteases, suggesting potential in oncology and immunology .
Materials Science
The electron-deficient benzoxazole ring enhances charge transport in organic semiconductors. Incorporating boronic acid moieties enables self-assembly via diol coordination, a feature exploited in:
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Sensor Development: Boronic acid-functionalized benzoxazoles detect glucose and other polyols with μM sensitivity .
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Polymer Composites: Cross-linked boronic acid polymers exhibit stimuli-responsive behavior, useful in drug delivery systems .
Analytical and Characterization Challenges
Spectroscopic Limitations
Boronic acids’ tendency to dehydrate or form trimers complicates mass spectrometry (MS) analysis. For 1,3-benzoxazol-2-ylboronic acid, derivatization with diols (e.g., mannitol) stabilizes the compound for LC-MS, achieving detection limits of 0.1 ng/mL .
Future Research Directions
Expanding Biological Screening
Despite promising in silico predictions, in vivo studies on (2-methyl-1,3-benzoxazol-4-yl)boronic acid are lacking. Prioritizing pharmacokinetic profiling (e.g., plasma stability, tissue distribution) could unlock therapeutic applications.
Advanced Material Design
Exploring this compound’s role in covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) may yield materials with tailored porosity and catalytic activity.
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